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Compound of Interest

Compound Name: 7-Bromo-2-hydroxydibenzofuran

CAS No.: 74423-78-2

Cat. No.: B14008510

Get Quote

Dibenzofuran is a heterocyclic aromatic compound consisting of a central furan ring fused to

two benzene rings. This rigid, planar backbone is a common motif in a variety of biologically

active natural products and synthetic materials.[1] The inherent properties of the dibenzofuran

core, combined with the ability to introduce a wide array of substituents, make its derivatives

highly valuable as building blocks for pharmacological agents and functional materials.[2][3]

Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including

antimicrobial, anti-inflammatory, and antitumor properties, underscoring their significance in

medicinal chemistry and drug development.[1][4]

Core Physicochemical Properties of 7-Bromo-2-
hydroxydibenzofuran
The fundamental characteristics of a molecule are critical for its application in experimental

settings. 7-Bromo-2-hydroxydibenzofuran is identified by the CAS Number 74423-78-2.[5][6]

Its core physicochemical properties are summarized below.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b14008510#bc-rfq
https://pmc.ncbi.nlm.nih.gov/articles/PMC4755098/
https://www.scienceopen.com/document_file/ddbf4240-1654-4a63-b4d0-ddf834411c69/PubMedCentral/ddbf4240-1654-4a63-b4d0-ddf834411c69.pdf
https://www.mdpi.com/2072-6694/14/9/2196
https://pmc.ncbi.nlm.nih.gov/articles/PMC4755098/
http://medcraveonline.com/JAPLR/JAPLR-03-00050.pdf
https://www.benchchem.com/product/b14008510/docs?utm_src=pdf-body#the-dibenzofuran-scaffold-a-privileged-structure-in-science
https://www.benchchem.com/product/b14008510/docs?utm_src=pdf-body#the-dibenzofuran-scaffold-a-privileged-structure-in-science
https://www.benchchem.com/product/b14008510/docs?utm_src=pdf-body#the-dibenzofuran-scaffold-a-privileged-structure-in-science
https://www.chemscene.com/product/74423-78-2.html
https://www.catsyn.com/en/product/74423-78-2.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14008510?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Molecular Formula C₁₂H₇BrO₂ [5][6]

Molecular Weight 263.09 g/mol [5][6]

Purity Typically ≥98% [5][6]

Topological Polar Surface Area

(TPSA)
33.37 Å² [5]

LogP 4.0541 [5]

Hydrogen Bond Donors 1 [5]

Hydrogen Bond Acceptors 2 [5]

Molecular Structure and Electronic Rationale
The functionality of 7-Bromo-2-hydroxydibenzofuran is dictated by the interplay of its three

key components: the rigid dibenzofuran backbone, the electron-donating hydroxyl (-OH) group,

and the electronegative bromine (-Br) atom.[6]

This arrangement creates a molecule with distinct donor-acceptor (D-A) characteristics.[6] The

hydroxyl group acts as an electron donor, while the bromine atom serves as a weak electron

acceptor.[6] This synergy allows for the effective regulation of the molecule's highest occupied

molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[6]

Such tunability is a cornerstone of materials science, particularly for applications in Organic

Light-Emitting Diodes (OLEDs), where controlling the energy gap is crucial for achieving

specific emission colors and efficient charge transport.[6]

Furthermore, the hydroxyl group provides a reactive site for further chemical modification,

enabling the synthesis of more complex ligands or metal complexes for advanced applications.

[6] It also enhances the molecule's polarity and its capacity to form intermolecular hydrogen

bonds, which can be beneficial for improving the morphological stability of thin films.[6]

Synthetic Pathways and Methodologies
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The synthesis of substituted dibenzofurans can be approached through various strategies.

While a specific, published protocol for 7-Bromo-2-hydroxydibenzofuran is not readily

available, its synthesis can be logically inferred from established methods for analogous

structures. A common approach involves the construction of the dibenzofuran core followed by

regioselective halogenation.

A plausible synthetic workflow would involve the preparation of a 2-hydroxydibenzofuran

precursor, followed by electrophilic aromatic substitution to introduce the bromine atom at the

C7 position. The use of N-Bromosuccinimide (NBS) is a standard and effective method for such

brominations on activated aromatic rings.[7]

Synthesis Workflow

2-Hydroxydibenzofuran

Electrophilic
Aromatic Substitution

N-Bromosuccinimide (NBS)
in THF/H₂O
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Column Chromatography
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Caption: A plausible synthetic workflow for 7-Bromo-2-hydroxydibenzofuran.
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Exemplary Experimental Protocol: Bromination
To provide a practical context, the following is an exemplary protocol for the bromination of a

dibenzofuran derivative, adapted from methodologies used for similar scaffolds.[7] This

protocol is designed to be self-validating through standard analytical techniques.

Objective: To synthesize 7-Bromo-2-hydroxydibenzofuran from 2-hydroxydibenzofuran.

Materials:

2-hydroxydibenzofuran (1 equivalent)

N-Bromosuccinimide (NBS) (1.1 equivalents)

Tetrahydrofuran (THF), anhydrous

Deionized Water

Saturated Sodium Bicarbonate (NaHCO₃) solution

Brine (Saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄)

Silica Gel for column chromatography

Hexanes and Ethyl Acetate (for elution)

Procedure:

Dissolve 2-hydroxydibenzofuran in a suitable amount of THF in a round-bottom flask under a

nitrogen atmosphere.

Add a small amount of deionized water to the solution.

Add N-Bromosuccinimide (NBS) portion-wise to the stirring solution at room temperature.

The causality here is to control the reaction rate and prevent over-bromination by

maintaining a low instantaneous concentration of the electrophile.
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Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance

of the starting material spot indicates reaction completion.

Upon completion, quench the reaction by adding an aqueous solution of saturated sodium

bicarbonate.

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

Combine the organic layers and wash with brine. This step removes residual water and

inorganic salts.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent

under reduced pressure to yield the crude product.

Purify the crude product using silica gel column chromatography, eluting with a gradient of

ethyl acetate in hexanes to afford pure 7-Bromo-2-hydroxydibenzofuran.

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and

High-Resolution Mass Spectrometry (HRMS).

Spectroscopic Characterization Profile
The structural identity of 7-Bromo-2-hydroxydibenzofuran would be unequivocally confirmed

through a combination of spectroscopic techniques.[8][9]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals in the

aromatic region (typically 6.5-8.5 ppm). The coupling patterns (doublets, triplets, singlets)

and integration values would correspond to the seven aromatic protons on the dibenzofuran

core. The phenolic proton (-OH) would likely appear as a broad singlet, the chemical shift of

which can be solvent-dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display 12 distinct signals

corresponding to each unique carbon atom in the molecule. The carbon atoms attached to

the bromine and oxygen atoms will show characteristic shifts due to the electronegativity of

these heteroatoms.
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Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular

formula by providing an exact mass that matches the calculated value for C₁₂H₇BrO₂. The

mass spectrum would also exhibit a characteristic isotopic pattern for a monobrominated

compound, with two major peaks of nearly equal intensity (M and M+2) corresponding to the

⁷⁹Br and ⁸¹Br isotopes.

Applications in Research and Drug Development
The unique electronic and structural features of 7-Bromo-2-hydroxydibenzofuran make it a

molecule with significant potential in diverse research areas.

Materials Science: As previously mentioned, the donor-acceptor nature of this molecule

makes it a candidate for use as a host or dopant precursor in the emissive layer of OLEDs,

particularly for high-efficiency devices.[6]

Medicinal Chemistry and Drug Discovery: The dibenzofuran scaffold is a "privileged

structure" in medicinal chemistry. The presence of both a bromine atom and a hydroxyl group

on the 7-Bromo-2-hydroxydibenzofuran molecule offers significant advantages for drug

development professionals.

Halogen Bonding: The bromine atom can participate in halogen bonding, a specific type of

non-covalent interaction that can enhance binding affinity and selectivity to biological

targets like protein kinases.[7]

Metabolic Stability: The introduction of a halogen can block sites of metabolism, thereby

improving the pharmacokinetic profile of a potential drug candidate.

Synthetic Handle: The hydroxyl group serves as a convenient point for chemical

modification, allowing for the attachment of other pharmacophores or solubilizing groups

to optimize the biological activity and properties of lead compounds.[6] The broader class

of benzofuran derivatives has shown promise as antimicrobial and anticancer agents,

making this scaffold a fertile ground for new discoveries.[1][3]

Conclusion
7-Bromo-2-hydroxydibenzofuran, with a molecular formula of C₁₂H₇BrO₂ and a molecular

weight of 263.09 g/mol , is more than a simple chemical entity.[5][6] Its carefully balanced
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electronic properties, stemming from the interplay between its hydroxyl and bromo substituents

on a rigid dibenzofuran core, position it as a valuable building block in both materials science

and medicinal chemistry. Understanding its synthesis, characterization, and the rationale

behind its potential applications is key for researchers aiming to leverage its unique properties

in the development of next-generation technologies and therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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